4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable chlorinating agent, such as phosphorus oxychloride, to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or catalytic hydrogenation for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atoms can yield various substituted derivatives with different functional groups.
Scientific Research Applications
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and thiophene rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This compound also contains a chlorothiophene ring and exhibits similar chemical properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and has been studied for its antiviral activity.
Uniqueness
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and thiophene rings, which can confer distinct chemical and biological properties.
Biological Activity
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H8Cl2N4S
- Molecular Weight : 273.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways. For instance, pyrazole derivatives are often evaluated for their ability to inhibit p38 MAP kinase, a target involved in inflammatory responses and cell proliferation .
- Interaction with Androgen Receptors : Similar compounds have been reported to act as selective androgen receptor modulators (SARMs), indicating that this compound might also exhibit tissue-selective modulation of androgen receptors, which could be beneficial in treating conditions related to androgen deficiency or excess .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds.
Case Study 1: Inhibition of p38 MAP Kinase
A recent study focused on the synthesis and evaluation of pyrazole derivatives, including this compound, demonstrated its effectiveness in inhibiting p38 MAP kinase. This inhibition was linked to reduced inflammatory cytokine production in cellular models, suggesting therapeutic potential for inflammatory diseases .
Case Study 2: Anticancer Properties
In a separate investigation, the compound was tested against various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways. The study highlighted its potential use as an anticancer agent, particularly in hormone-sensitive cancers .
Properties
Molecular Formula |
C8H7Cl2N3S |
---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
4-chloro-1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Cl2N3S/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12) |
InChI Key |
UPTBZFMTXQHRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN2C=C(C(=N2)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.